molecular formula C16H13N3O2 B2928094 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 94066-23-6

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2928094
CAS No.: 94066-23-6
M. Wt: 279.299
InChI Key: LISWXISONPBWCU-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based small molecule featuring:

  • A 1,2,4-triazole core substituted at position 1 with a 2-methylphenyl group and at position 5 with a phenyl group.
  • This compound is of interest in medicinal chemistry due to the versatility of the triazole scaffold in drug design, particularly in enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)19-15(12-8-3-2-4-9-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISWXISONPBWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The general synthetic route includes:

  • Formation of Triazole Ring : The initial step often involves the cyclization of hydrazones or hydrazides with carbonyl compounds.
  • Carboxylation : Subsequent carboxylation reactions introduce the carboxylic acid functional group at the appropriate position on the triazole ring.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be lower than those for COX-1, indicating a selective anti-inflammatory effect .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • Cell Proliferation Inhibition : In studies involving cancer cell lines such as HeLa and A549, the compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-donating groups on the aromatic rings enhances anti-inflammatory activity by stabilizing the transition states during enzyme inhibition.
Compound StructureBiological ActivityIC50 (μM)
1-(2-methylphenyl)-5-phenylAnti-inflammatory28.39
5-methyl-1-phenylAnticancer0.21

Case Studies

Case Study 1: Anti-inflammatory Activity
A study conducted on carrageenan-induced paw edema in rats showed that triazole derivatives exhibited comparable anti-inflammatory effects to indomethacin, a widely used NSAID. The ED50 values for these compounds were significantly lower than those for traditional therapies .

Case Study 2: Anticancer Efficacy
In a recent investigation into various triazole derivatives against breast cancer cell lines, it was found that compounds similar to 1-(2-methylphenyl)-5-phenyl exhibited enhanced cytotoxicity compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups (Cl, F) : Chlorophenyl or fluorophenyl substituents enhance binding to enzymatic targets (e.g., CDK2/cyclin A) but may reduce solubility .
  • Steric Effects : Bulky substituents (e.g., isopropyl at position 5) correlate with antiangiogenic activity, likely due to altered protein interactions .
  • Carboxylic Acid vs. Hydroxamic Acid : Hydroxamic acid derivatives (e.g., compound 5n in ) show improved anti-inflammatory activity compared to carboxylic acids, possibly due to enhanced metal chelation.

Antimicrobial Activity

Triazole-oxadiazole hybrids (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrate moderate antibacterial activity against E. coli and S. aureus (MIC 25–50 µg/mL) .

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